

Spectroscopic Data of Macrocarpal K: An In-depth Technical Guide

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Compound of Interest

Compound Name: Macrocarpal K

Cat. No.: B15591185

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A comprehensive analysis of the spectroscopic data for **Macrocarpal K**, a notable phloroglucinol derivative, is currently limited by the public availability of its detailed NMR and MS data. While the isolation and initial characterization of **Macrocarpal K** have been reported, the complete spectral datasets necessary for a full technical guide are not readily accessible in the public domain.

Macrocarpal K belongs to a class of complex natural products known as macrocarpals, which are meroterpenoids composed of a phloroglucinol core linked to a sesquiterpene moiety. These compounds, isolated from various Eucalyptus species, have garnered significant interest from researchers due to their diverse biological activities. The structural elucidation of these complex molecules relies heavily on sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While a specific, detailed technical guide on **Macrocarpal K** cannot be compiled at this time due to the lack of publicly available raw data, this report provides a general overview of the expected spectroscopic characteristics and the methodologies typically employed in the analysis of related macrocarpal compounds. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this class of natural products.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of macrocarpals. For **Macrocarpal K**, the molecular formula

has been reported as $C_{28}H_{40}O_6$.

Table 1: General Mass Spectrometry Data for a Typical Macrocarpal (e.g., Macrocarpal A/B)

Parameter	Value	Reference
Molecular Formula	$C_{28}H_{40}O_6$	
Molecular Weight	472.2825 g/mol	
Ionization Mode	Negative ESI	
Observed Ion $[M-H]^-$	m/z 471.2747	
Key Fragment Ions	m/z 249.0845, 207.0374	

Note: This table represents typical data for macrocarpals with the same molecular formula as **Macrocarpal K**. The exact fragmentation pattern for **Macrocarpal K** may vary.

NMR Spectroscopic Data

NMR spectroscopy, including 1H NMR, ^{13}C NMR, and various 2D correlation experiments (e.g., COSY, HSQC, HMBC), is indispensable for the complete structural elucidation of macrocarpals. The spectra provide detailed information about the carbon skeleton and the relative stereochemistry of the molecule.

Although the specific chemical shifts for **Macrocarpal K** are not available, the following tables present representative 1H and ^{13}C NMR data for a closely related analogue, Macrocarpal B, to illustrate the expected ranges and types of signals.

Table 2: Representative 1H NMR Data for a Related Macrocarpal (Macrocarpal B, 500 MHz, $CDCl_3$)

Position	δ H (ppm)	Multiplicity	J (Hz)
1-CHO	10.13	s	7.5
3-CHO	10.15	s	
1'	3.29	t	7.5
...

Table 3: Representative ^{13}C NMR Data for a Related Macrocarpal (Macrocarpal B, 125 MHz, CDCl_3)

Position	δ C (ppm)
1-CHO	192.5
3-CHO	192.8
C-1	105.9
C-2	163.5
C-3	108.1
...	...

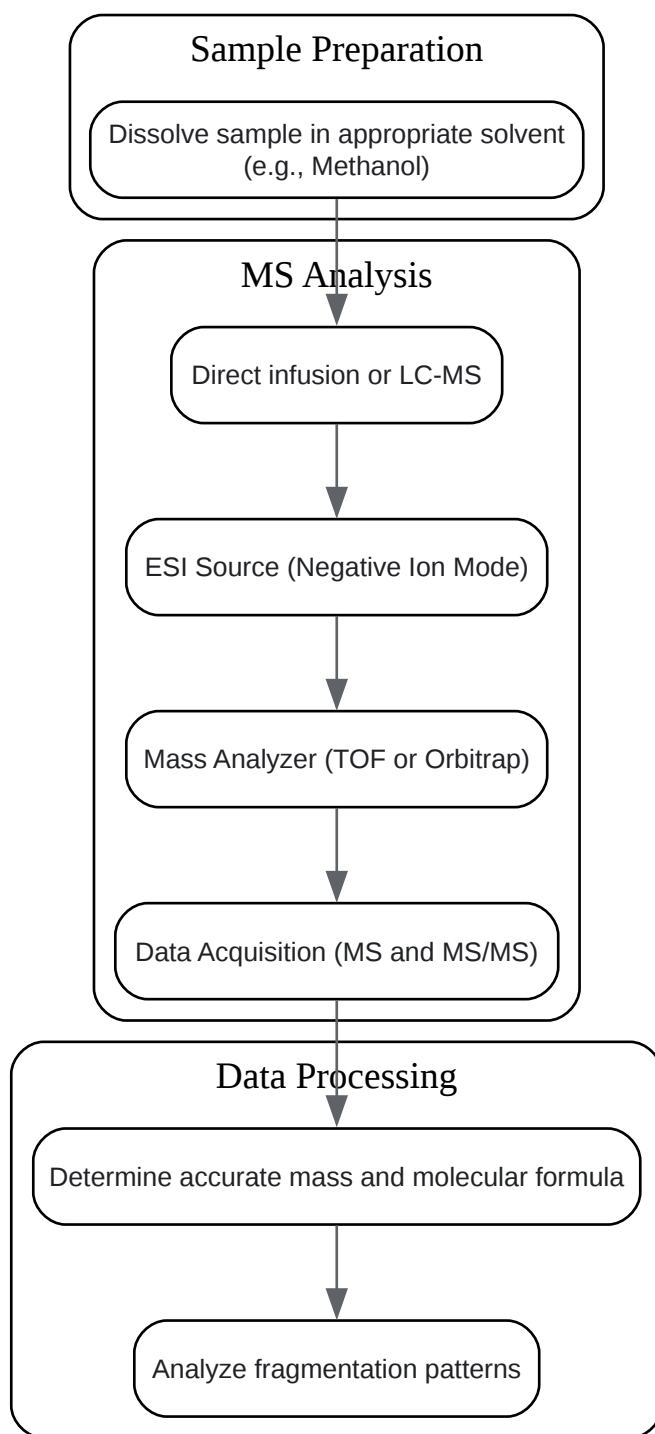
Note: The data in Tables 2 and 3 are for a related compound and are intended for illustrative purposes only. The actual chemical shifts for **Macrocarpal K** will differ.

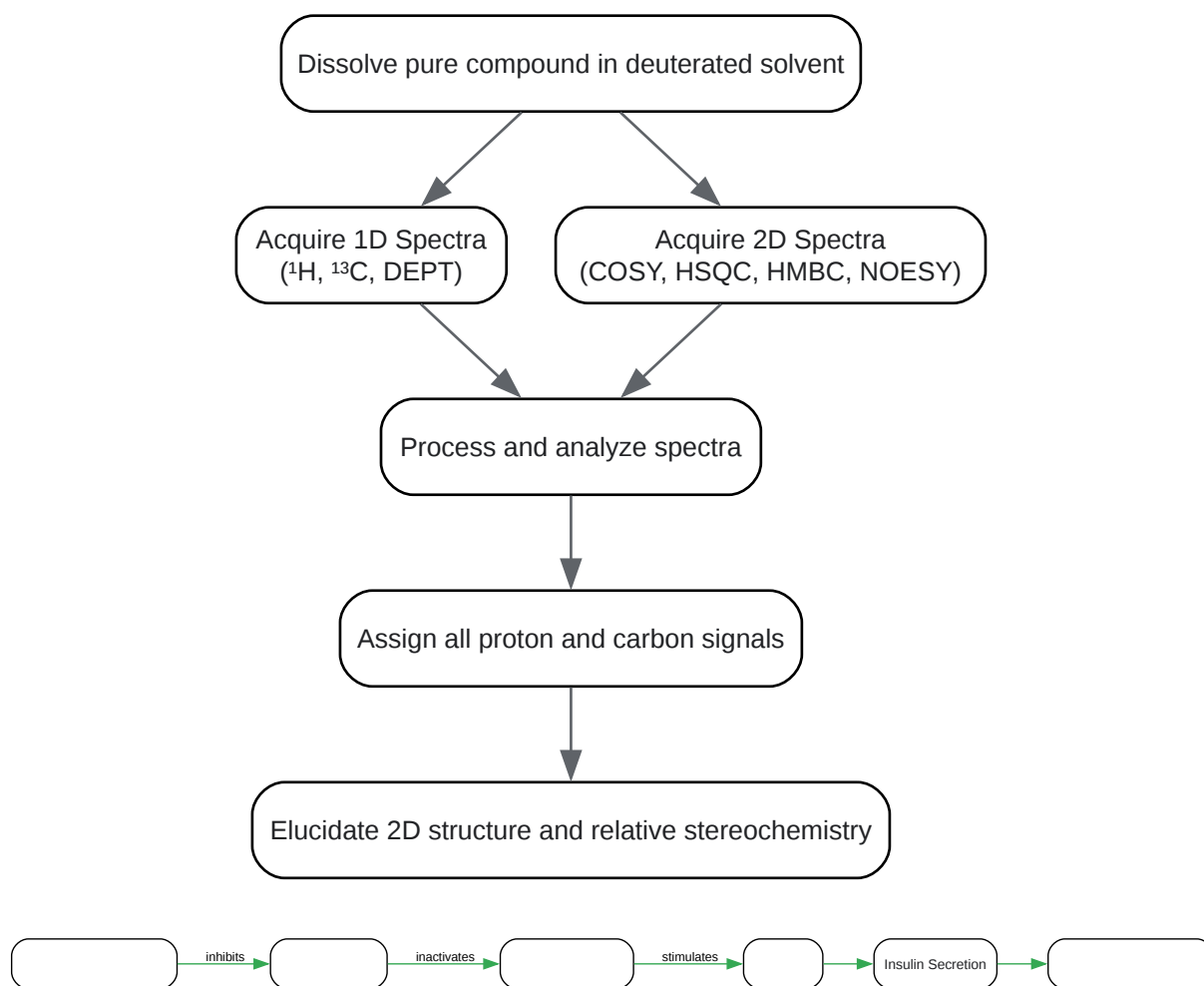
Experimental Protocols

The following sections outline the general experimental procedures used for the isolation and spectroscopic analysis of macrocarpals.

Isolation of Macrocarpals

The typical workflow for isolating macrocarpals from Eucalyptus leaves involves several stages of extraction and chromatography.





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